molecular formula C6H9N3O B13463323 6-Azido-1-oxaspiro[3.3]heptane

6-Azido-1-oxaspiro[3.3]heptane

Cat. No.: B13463323
M. Wt: 139.16 g/mol
InChI Key: YSUCTNINRICQPI-UHFFFAOYSA-N
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Description

6-Azido-1-oxaspiro[33]heptane is a spirocyclic compound characterized by a unique structure that includes an azido group and an oxaspiro ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Azido-1-oxaspiro[3.3]heptane typically involves multiple steps starting from commercially available precursors. One common approach begins with 3-oxocyclobutane-1-carboxylic acid, which undergoes a series of reactions to form the spirocyclic core. The azido group is then introduced through nucleophilic substitution reactions .

Industrial Production Methods

While specific industrial production methods for 6-Azido-1-oxaspiro[3This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques .

Chemical Reactions Analysis

Types of Reactions

6-Azido-1-oxaspiro[3.3]heptane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Various substituted spirocyclic compounds.

    Reduction: 6-Amino-1-oxaspiro[3.3]heptane.

    Cycloaddition: Triazole derivatives.

Scientific Research Applications

6-Azido-1-oxaspiro[3.3]heptane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its role in drug discovery, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the synthesis of materials with unique properties

Mechanism of Action

The mechanism of action of 6-Azido-1-oxaspiro[3.3]heptane is largely dependent on its chemical reactivity. The azido group can undergo click chemistry reactions, forming stable triazole rings that can interact with various biological targets. This reactivity makes it a valuable tool in bioconjugation and drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Azido-1-oxaspiro[3.3]heptane is unique due to the presence of the azido group, which imparts distinct reactivity and versatility in chemical synthesis. This makes it particularly valuable in applications requiring click chemistry and the formation of stable triazole rings .

Properties

Molecular Formula

C6H9N3O

Molecular Weight

139.16 g/mol

IUPAC Name

6-azido-1-oxaspiro[3.3]heptane

InChI

InChI=1S/C6H9N3O/c7-9-8-5-3-6(4-5)1-2-10-6/h5H,1-4H2

InChI Key

YSUCTNINRICQPI-UHFFFAOYSA-N

Canonical SMILES

C1COC12CC(C2)N=[N+]=[N-]

Origin of Product

United States

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